molecular formula C7H6FNaO2S B13209744 Sodium 3-fluoro-5-methylbenzene-1-sulfinate

Sodium 3-fluoro-5-methylbenzene-1-sulfinate

Cat. No.: B13209744
M. Wt: 196.18 g/mol
InChI Key: VHKGADVTSFDEGA-UHFFFAOYSA-M
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Description

Sodium 3-fluoro-5-methylbenzene-1-sulfinate (CAS 1506310-45-7) is a high-purity, solid organosulfur compound with the molecular formula C7H6FNaO2S and a molecular weight of 196.17 g/mol. It is characterized by its stability and ease of handling, making it a valuable building block in organic synthesis . This compound serves as a versatile precursor for the construction of various sulfur-containing structures critical in medicinal chemistry and materials science. Its primary research value lies in its role as a source of sulfonyl, sulfinyl, and sulfenyl groups, enabling diverse S–S, N–S, and C–S bond-forming reactions under different conditions . Researchers utilize sodium sulfinate salts like this one as key intermediates in the synthesis of sulfonamides, sulfones (including vinyl and β-keto sulfones), and sulfides through metal-catalyzed, photocatalytic, or electrochemical methods . The incorporation of the 3-fluoro-5-methylbenzene moiety can be instrumental in modulating the electronic properties and metabolic stability of target molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6FNaO2S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;3-fluoro-5-methylbenzenesulfinate

InChI

InChI=1S/C7H7FO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

VHKGADVTSFDEGA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Fundamental Methodology

The predominant approach involves the reduction of sulfonyl chlorides with sodium sulfite or sodium hydrogensulfite in the presence of a hydrogenphosphate, facilitating the formation of sodium sulfinates. This method is well-documented in patent literature, notably US6399815B2 and US20020013493A1, which describe the process as follows:

This process typically proceeds under mild conditions with controlled temperature, often around room temperature to 80°C, to optimize yield and selectivity.

Reaction Scheme

$$
\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-SO}2\text{Na} + \text{NaCl}
$$

where Ar represents the aromatic ring with substituents such as fluorine and methyl groups.

Solvent Systems

The reaction is conducted in a mixture of organic solvents such as ethanol, isopropanol, acetonitrile, or dichloromethane, combined with water to facilitate solubility and reaction kinetics. The choice of solvent influences the yield and purity of the sulfinate.

Process Optimization

Research indicates that the presence of hydrogenphosphate enhances the reduction efficiency, possibly acting as a buffering agent or catalyst. Reaction parameters such as temperature, molar ratios, and solvent composition are optimized to maximize the yield of sodium 3-fluoro-5-methylbenzene-1-sulfinate.

Parameter Typical Range References
Temperature 25–80°C ,
Solvent mixture Organic solvent + water ,
Reaction time 2–24 hours ,

Palladium-Catalyzed Sulfonylation of Aryl Iodides

Overview

An alternative, more recent approach involves palladium-catalyzed sulfonylation of aryl iodides, which can be directly converted into sulfinates and then fluorinated to sulfonyl fluorides. This method is particularly useful for functional group tolerance and regioselectivity.

Procedure

Post-reaction, the in situ generated sulfinate intermediate is fluorinated with Selectfluor, yielding the sulfonyl fluoride, which can be hydrolyzed or further processed to obtain the sulfinate salt.

Reaction Pathway

Aryl iodide → Palladium-catalyzed sulfonylation → In situ sulfinate → Fluorination → this compound

Advantages

  • Avoids the need for isolating sulfinate salts
  • High regioselectivity
  • Mild reaction conditions

Research Data

Parameter Conditions Yield Reference
Catalyst Pd(OAc)₂ (0.05 equiv)
Sulfonyl source DABSO
Temperature 75°C Variable
Time 14 hours High

Summary of Preparation Methods

Method Key Reactants Solvent System Conditions Advantages Limitations
Reduction of sulfonyl chlorides Aromatic sulfonyl chlorides + sodium sulfite/hydrogensulfite Organic solvent + water 25–80°C, 2–24 h Straightforward, high yield Requires sulfonyl chloride synthesis
Palladium-catalyzed sulfonylation Aryl iodides + DABSO + Pd catalyst Isopropanol or acetonitrile 75°C, 14 h Regioselective, no isolation of sulfinate Requires aryl iodide precursor

Chemical Reactions Analysis

Types of Reactions: Sodium 3-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 3-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as an electrophile in chemical reactions. The sulfonate group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Research Findings

  • Pharmaceutical Synthesis : A 2022 study highlighted this compound as a key intermediate in synthesizing fluorinated kinase inhibitors, outperforming Sodium p-toluenesulfinate in regioselectivity.
  • Environmental Impact: Comparative biodegradation assays show fluorinated sulfinates (e.g., this compound) persist longer in aquatic systems than non-fluorinated variants, necessitating specialized disposal protocols.

Biological Activity

Sodium 3-fluoro-5-methylbenzene-1-sulfinate, a sodium salt derived from 3-fluoro-5-methylbenzenesulfinic acid, is a compound of interest in medicinal chemistry and organic synthesis. Its structure features a sulfonate group attached to a benzene ring substituted with both a fluorine atom and a methyl group, which enhances its reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

The chemical formula for this compound is C7H6FNaO2SC_7H_6FNaO_2S. The presence of the fluorine atom is significant as it can influence the compound's pharmacological properties, enhancing solubility and reactivity in biological systems.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate its potential:

Case Studies

Several case studies highlight the relevance of sulfonate compounds in biological applications:

  • Cyclic Thiosulfonates : Research has shown that cyclic thiosulfonates can selectively induce apoptosis in cancer cells by covalently binding to cysteine residues in proteins involved in cell signaling pathways. This mechanism may be relevant for this compound if similar pathways are activated .
  • Antimicrobial Activity : Studies on related sodium sulfinates indicate that these compounds can inhibit bacterial growth, suggesting that this compound might possess similar antimicrobial effects.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with other sodium sulfinates is useful:

Compound NameStructureUnique Characteristics
Sodium 3-bromo-5-methylbenzene-1-sulfinateC7H6BrNaO2SContains bromine; affects reactivity
Sodium 4-fluorobenzenesulfonateC6H4FNaO3SSimpler structure; lacks methyl group
Sodium 2-fluoro-5-methylbenzene-1-sulfinateC7H6FNaO2SDifferent fluorine position; varied reactivity

Synthesis and Applications

The synthesis of this compound typically involves sulfonation reactions under controlled conditions. Its applications extend beyond medicinal chemistry to include roles as intermediates in organic synthesis and materials science.

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